N-[1-(4-bromophenyl)ethyl]butanamide
Description
N-[1-(4-Bromophenyl)ethyl]butanamide is a brominated aromatic compound characterized by a butanamide group linked to a 4-bromophenyl-substituted ethyl chain. Its molecular structure combines a lipophilic bromophenyl moiety with a moderately polar amide functional group, rendering it a candidate for diverse pharmacological and chemical applications. This compound shares structural motifs with opioid analogs (e.g., fentanyl derivatives) but lacks the piperidinyl or tetrazolyl groups typical of such drugs .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-12(15)14-9(2)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLBOJFULJYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)ethyl]butanamide typically involves the reaction of 4-bromoacetophenone with butanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]butanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Acyl Chain Length Differences
- N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide (CAS 186296-23-1): This compound replaces the butanamide group with a shorter acetamide chain.
- 4-Methoxybutyrylfentanyl :
While structurally distinct due to its piperidinyl and methoxyphenyl groups, it shares the butanamide backbone. The extended acyl chain in both compounds may enhance lipid solubility, though 4-methoxybutyrylfentanyl’s opioid activity highlights the critical role of additional substituents in receptor binding .
Phenyl Ring Substituents
- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1) :
Substitutes the bromine atom with an acetyl group, increasing polarity (higher PSA) and reducing steric bulk. This modification could improve aqueous solubility but may compromise bioavailability due to enhanced hydrogen-bonding capacity . - N-(4-Hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide: Incorporates hydroxyl and hydroxypropylamino groups, significantly elevating PSA (>42 Ų) and hydrogen-bond donor/acceptor counts. These features likely reduce blood-brain barrier penetration compared to the bromophenyl analogue .
Heterocyclic Derivatives
- N-(1-{1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide: The benzodiazol ring introduces rigidity and planar aromaticity, which may enhance stacking interactions in biological targets.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | PSA (Ų) | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|
| N-[1-(4-Bromophenyl)ethyl]butanamide | ~280–300† | ~3.0 | ~40 | 5–6 | 4-Bromophenyl, butanamide |
| N-(4-Acetylphenyl)butanamide | 205.26 | 1.8‡ | ~49 | 4 | Acetylphenyl |
| N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide | 256.13 | 2.5 | ~38 | 3 | 4-Bromophenyl, acetamide |
| 4-Methoxybutyrylfentanyl | ~380–400 | ~4.0 | ~35 | 7 | Methoxyphenyl, piperidinyl |
| N-(4-Hydroxy-3-{...}phenyl)butanamide | 280.34 | 1.5 | 42.5 | 8 | Hydroxy, hydroxypropylamino |
*Estimated based on structural analogs; †Bromine (atomic weight ~80) contributes significantly; ‡Data inferred from .
Key Observations :
- Lipophilicity : The bromophenyl group in the target compound increases logP compared to acetyl or hydroxylated analogues, favoring membrane permeability but risking slower metabolic clearance .
- Polar Surface Area (PSA): Lower PSA (~40 Ų) in the target compound vs. acetyl (49 Ų) or hydroxypropylamino (42.5 Ų) derivatives aligns with Veber’s rule (PSA ≤ 140 Ų for bioavailability), suggesting favorable oral absorption .
- Rotatable Bonds : The target compound’s 5–6 rotatable bonds may slightly hinder permeation compared to N-(4-Acetylphenyl)butanamide (4 bonds), though both fall below the 10-bond threshold for optimal bioavailability .
Pharmacokinetic and Bioavailability Considerations
- Solubility : While direct solubility data are unavailable, the bromophenyl group’s hydrophobicity likely reduces aqueous solubility relative to polar derivatives like N-(4-hydroxy-3-{...}phenyl)butanamide .
- Bioavailability : The target compound’s moderate molecular weight (~280–300 Da), PSA (~40 Ų), and rotatable bond count (5–6) align with GlaxoSmithKline’s criteria for rat oral bioavailability, though in vivo validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
